molecular formula C6H6N2O2S B142550 Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) CAS No. 147032-26-6

Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI)

Cat. No.: B142550
CAS No.: 147032-26-6
M. Wt: 170.19 g/mol
InChI Key: GNLFJDDHMSUFDA-UHFFFAOYSA-N
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Description

Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) is a chemical compound that belongs to the pyrazine family It is characterized by the presence of a mercapto group (-SH) and a carboxylic acid methyl ester group (-COOCH3) attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) typically involves the esterification of 5-Mercaptopyrazine-2-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:

5-Mercaptopyrazine-2-carboxylic acid+MethanolH2SO45-Mercaptopyrazine-2-carboxylic acid methyl ester+Water\text{5-Mercaptopyrazine-2-carboxylic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI)} + \text{Water} 5-Mercaptopyrazine-2-carboxylic acid+MethanolH2​SO4​​5-Mercaptopyrazine-2-carboxylic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the pyrazine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) is unique due to the presence of both the mercapto and ester groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

147032-26-6

Molecular Formula

C6H6N2O2S

Molecular Weight

170.19 g/mol

IUPAC Name

methyl 6-sulfanylidene-1H-pyrazine-3-carboxylate

InChI

InChI=1S/C6H6N2O2S/c1-10-6(9)4-2-8-5(11)3-7-4/h2-3H,1H3,(H,8,11)

InChI Key

GNLFJDDHMSUFDA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CNC(=S)C=N1

Canonical SMILES

COC(=O)C1=CNC(=S)C=N1

Synonyms

Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI)

Origin of Product

United States

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